2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64
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Overview
Description
2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including kinase inhibition and anticancer activities .
Preparation Methods
The synthesis of 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions to yield 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives, which can cyclize to form the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form C5–C6 unsaturated systems, often using photochemical methods.
Reduction: Reduction reactions can convert certain functional groups within the compound to more reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 involves its interaction with various molecular targets, particularly tyrosine kinases. By inhibiting these kinases, the compound can disrupt cell signaling pathways that are essential for cancer cell growth and survival . The exact pathways and molecular targets can vary depending on the specific derivative of the compound.
Comparison with Similar Compounds
2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 is unique due to its specific structure and biological activities. Similar compounds include other pyrido[2,3-d]pyrimidin-7-ones, which also exhibit kinase inhibition and anticancer properties . Some notable similar compounds are:
4,7-diamino-substituted pyrido[2,3-d]pyrimidines: These compounds act as inhibitors of cyclin-dependent kinase CDK2.
2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds have shown activity against various tyrosine kinases.
Properties
CAS No. |
212391-64-5 |
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Molecular Formula |
C27H29Cl2N5O2 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-ethylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C27H29Cl2N5O2/c1-4-33(5-2)14-15-36-20-12-10-19(11-13-20)31-27-30-17-18-16-21(24-22(28)8-7-9-23(24)29)26(35)34(6-3)25(18)32-27/h7-13,16-17H,4-6,14-15H2,1-3H3,(H,30,31,32) |
InChI Key |
VYSNYHPSOJCNIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)OCCN(CC)CC |
Origin of Product |
United States |
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